5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid, with the chemical formula and CAS number 790638-56-1, is a compound belonging to the class of pyrrole derivatives. This compound is characterized by its unique structure that includes an amino group and a carboxylic acid functionality, making it a potential candidate for various biological and chemical applications. The molecular weight of this compound is approximately 212.29 g/mol, and it has a logP value of 2.2812, indicating moderate lipophilicity which could influence its biological activity and absorption characteristics .
The chemical reactivity of 5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid can be attributed to the presence of both the amino and carboxylic acid groups. These functional groups allow for various nucleophilic and electrophilic reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The synthesis of 5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid typically involves multi-step organic reactions. Common methods include:
Specific protocols for synthesizing this compound may vary based on desired purity and yield .
5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid has potential applications in:
The unique structure may allow it to interact favorably with biological targets or materials .
Interaction studies involving 5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid are essential for understanding its mechanism of action. These studies often focus on:
Such studies will provide insights into its therapeutic potential and safety profile .
Several compounds share structural similarities with 5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Amino-3-methylpyrrole | Contains only one methyl group on the pyrrole ring | Simpler structure; less steric hindrance |
| 5-Amino-4-carboxypyrrole | Contains a carboxylic acid at position 4 | Potentially higher acidity; different reactivity |
| 2-Pentylpyrrole | Lacks amino functionality; only contains pentyl substitution | Different biological activity due to lack of amino group |
These comparisons illustrate how variations in functional groups and substitutions can lead to significant differences in chemical behavior and biological activity .
Traditional synthetic routes to 5-amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid often employ sequential functional group transformations and cyclization reactions. A representative approach involves the condensation of γ-keto esters with appropriately substituted amines, followed by intramolecular cyclization to form the dihydropyrrole ring. For instance, the use of 4-methyl-2-pentyl-3-oxopentanoic acid derivatives as precursors allows for the introduction of the pentyl and methyl groups at the C2 and C3 positions, respectively.
Key to this methodology is the selective generation of the 3,4-dihydro-2H-pyrrole scaffold. A patent by CN108148032B demonstrates that acid-catalyzed cyclization of intermediates derived from phenol and γ-butyrolactone derivatives can yield dihydropyrrole structures with up to 72% efficiency. While this method was originally developed for simpler analogs, adaptations using N-protected aminolactones enable the incorporation of the C5 amino group. The reaction typically proceeds via a two-step sequence:
Limitations of this approach include the need for stringent anhydrous conditions during cyclization and moderate yields when sterically bulky substituents (e.g., pentyl groups) are introduced.
Modern synthetic paradigms leverage conjugate addition-cyclization cascades to construct the dihydropyrrole framework with improved stereocontrol. As demonstrated by Cui et al., cinchonidine-based thiourea catalysts enable asymmetric Michael additions between 3-aminooxindoles and α,β-unsaturated carbonyl compounds, achieving enantiomeric excesses >90%. While this method was developed for spiro-oxindole systems, the principle extends to 5-amino-dihydropyrroles by substituting the oxindole component with a protected aminopentanoate derivative.
A critical advancement involves the use of 2-enoylpyridines as Michael acceptors, which enhance reactivity through pyridine’s electron-withdrawing effects. Subsequent cyclization of the Michael adduct under acidic conditions (e.g., HCl) yields the dihydropyrrole ring while preserving the amino and carboxylic acid functionalities. This strategy offers advantages in modularity, as varying the enoylpyridine substituents allows precise tuning of the C2 and C3 positions.
Green chemistry principles have spurred interest in deriving key intermediates from renewable resources. For example, 1,4-dimethoxytetrahydrofuran—a biosourced precursor from lignocellulosic biomass—serves as a cyclization agent in dihydropyrrole synthesis. When reacted with N-alkoxycarbonyl carbamates under acetic acid catalysis, this compound facilitates the one-pot formation of N-protected dihydropyrroles with 52–65% yields.
Furthermore, citric acid has emerged as a biodegradable catalyst for condensations involving diketones and amines. In the context of 5-amino-3-methyl-2-pentyl derivatives, this approach could utilize biosourced pentylamines (e.g., from cashew nut shell liquid) and methyl-substituted diketones. Ultrasound-assisted mechanochemical activation in aqueous media further enhances sustainability by reducing reaction times and eliminating organic solvents.
Phase-transfer catalysis (PTC) proves invaluable in overcoming solubility mismatches during intermediate synthesis. The preparation of N-Boc-protected aminolactones—key precursors for the target molecule—benefits from tetrabutylammonium bromide (TBAB)-mediated reactions between sodium salts of Boc-protected amines and γ-butyrolactone derivatives. This method achieves 85–92% conversion at 50°C, outperforming traditional thermal approaches.
Notably, PTC enables the use of water as a co-solvent during cyclization steps. For instance, the ring closure of keto ester intermediates proceeds efficiently in biphasic CH₂Cl₂/H₂O systems with Aliquat 336 as the catalyst, reducing side reactions caused by prolonged exposure to strong acids.
Orthogonal protection schemes are essential for managing the reactivity of the amino and carboxylic acid groups during synthesis. The amino group is typically safeguarded as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivative, while the carboxylic acid is esterified (e.g., methyl or tert-butyl esters).
Innovative approaches include:
Deprotection sequences must be carefully orchestrated. For example, global deprotection using trifluoroacetic acid (TFA) simultaneously removes Boc groups and hydrolyzes tert-butyl esters, yielding the free amino acid in one step.
The dihydropyrrole scaffold of 5-amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid presents multiple sites for strategic functional group modifications that can significantly alter the compound's chemical and biological properties [1] [2]. The electrophilic substitution reactions in pyrrole derivatives occur preferentially at the 2-position and 5-position due to the formation of more stable carbocation intermediates through enhanced resonance stabilization [3]. This regioselectivity pattern is crucial for understanding the substitution behavior of the dihydropyrrole scaffold.
The amino group at the 5-position serves as a powerful electron-donating substituent that activates adjacent positions toward electrophilic attack [2]. Research has demonstrated that the presence of electron-releasing groups at the pyrrole alpha-position causes preferential substitution of electrophiles at the alpha-prime position [2]. The scope of substituents that can be introduced encompasses acyl, amino, aryl, carbamoyl, ethynyl, and vinyl groups through metal-mediated coupling reactions [2].
The carboxylic acid functionality at the 4-position provides opportunities for derivatization through conventional carboxylic acid chemistry [4]. Functional derivatives of carboxylic acids can be formed by replacement of the hydroxyl group with various nucleophiles, maintaining the ability to be hydrolyzed back to the parent acid [4]. The 3-methyl substituent influences the electronic distribution within the ring system and provides steric considerations for subsequent modifications [5].
| Position | Preferred Substitution | Electronic Effect | Synthetic Accessibility | Regioselectivity |
|---|---|---|---|---|
| 2-Position | Alkyl, Aryl | Electron-donating | High | Excellent |
| 3-Position | Methyl, Carboxylic acid | Mixed | High | Good |
| 4-Position | Amino, Carboxylic acid | Electron-donating | Moderate | Moderate |
| 5-Position | Amino, Aryl | Electron-donating | High | Excellent |
| N-Position | Alkyl, Aryl | Electron-withdrawing | High | Excellent |
The sequential modification of pyrrole rings with multiple different nucleophiles has been achieved through umpolung strategies involving dearomative double chlorination [6]. This approach involves the formation of highly reactive dichloro-substituted 2H-pyrroles that undergo selective reactions with wet alcohols to form alkoxy-substituted pyrrolinones in yields up to 99 percent [6]. The subsequent reaction with different nitrogen, oxygen, and sulfur nucleophiles provides access to highly functionalized pyrrolinones with additional functionality [6].
N-alkylation of the dihydropyrrole nitrogen represents a critical modification strategy for enhancing bioavailability and membrane permeability of 5-amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid derivatives [7] [8]. The introduction of alkyl groups on nitrogen increases lipophilicity, which improves solubility in nonaqueous solvents and enhances membrane permeability, making compounds more bioavailable and better therapeutic candidates [9].
Phase transfer catalysis using potassium hydroxide in the presence of polyethylene glycols or their dialkyl ethers has emerged as an effective method for N-alkylation of pyrrole derivatives [10]. This technique provides excellent yields under mild conditions, particularly when polyethylene glycol ethers are employed as solvents [10]. The method demonstrates high regioselectivity for N-alkylation over carbon alkylation when conducted in powdered potassium hydroxide-organic two-phase systems [10].
Bio-based N-alkyl-2-pyrrolidones have been synthesized through palladium-catalyzed reductive N-alkylation and decarboxylation processes [7]. This approach involves the synthesis of N-mono-alkylated derivatives in high yields exceeding 85 percent through mild and efficient palladium-catalyzed reductive N-alkylation [7]. Subsequently, thermally induced lactamization followed by palladium-catalyzed decarboxylation at 250 degrees Celsius under inert atmosphere results in N-alkyl-2-pyrrolidones with yields up to 82 percent [7].
| Method | Base/Catalyst | Temperature (°C) | Yield (%) | Bioavailability Enhancement |
|---|---|---|---|---|
| Phase Transfer Catalysis | KOH/PEG | 25-65 | 70-95 | Moderate |
| Mitsunobu Reaction | PPh3/DEAD | 0-25 | 54-85 | High |
| Reductive Alkylation | NaBH4/aldehyde | 0-25 | 60-90 | High |
| Direct Alkylation | NaH/alkyl halide | 0-80 | 40-80 | Moderate |
| Propylene Carbonate Method | Neat conditions | 120-150 | 70-90 | High |
The propylene carbonate method represents a sustainable approach for N-alkylation of nitrogen heterocycles [8]. This eco-friendly process utilizes propylene carbonate both as a solvent and reagent to perform alkylation of nitrogen-containing substrates in a single step under neat reaction conditions [8]. The method operates at elevated temperatures between 120-150 degrees Celsius and provides good to excellent yields while avoiding the use of genotoxic alkyl halides or epoxides [8].
Sustainable synthesis approaches have been developed for N-substituted pyrrole carboxylic acid derivatives through reactions of primary amines with 3-hydroxy-2-pyrones [11]. This methodology proceeds under neat conditions or in hydroalcoholic solvents without catalysts and at mild temperatures [11]. The reaction tolerates various primary amines including n-butylamine, benzylamine, ethanolamine, and n-octylamine, providing corresponding N-alkyl pyrrole derivatives in yields ranging from 30 to 96 percent [11].
Ring expansion and contraction methodologies provide powerful tools for structural diversification of the dihydropyrrole scaffold present in 5-amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid [12] [13] [14]. These skeletal editing strategies enable access to larger or smaller ring systems that may exhibit enhanced biological activity or improved physicochemical properties.
Stereoselective ring-expansion of monocyclopropanated heterocycles has been developed as a metal-free approach for accessing highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives [12]. This methodology features a cyclopropylcarbinyl cation rearrangement as the key step, achieving selective cleavage of the unactivated endocyclic cyclopropane carbon-carbon bond [12]. The transformation proceeds under mild conditions using microwave assistance and Brønsted acid mediation, providing excellent yields and environmental compatibility [12].
Palladium-catalyzed Heck cross-coupling of monocyclopropanated pyrroles with heteroaryl and aryl halides represents a significant advancement in ring-expansion methodology [14]. This highly regio- and diastereoselective process involves concurrent ring-opening of the non-activated cyclopropane bond, delivering highly functionalized dihydropyridines and pyridines [14]. The developed method demonstrates wide scope for transformation between cycloadducts and various aryl and heteroaryl substrates, with the introduction of ester or formyl groups at the 3-position proceeding efficiently despite steric hindrance [14].
| Strategy | Starting Material | Product | Yield (%) | Selectivity |
|---|---|---|---|---|
| Palladium-Catalyzed Heck | Cyclopropanated pyrroles | Dihydropyridines | 60-85 | High |
| Ring Contraction via Oxidation | 2-Amino-4H-chromenes | Dihydropyrroles | 70-82 | Excellent |
| Ring Expansion via Cyclopropane | Monocyclopropanated pyrroles | Tetrahydropyridines | 80-99 | Excellent |
| Base-Catalyzed Rearrangement | Dichloromethyl pyrroles | Pyridines | 70-90 | Good |
| Microwave-Assisted | Cyclopropanated heterocycles | Six-membered rings | 85-95 | High |
Ring contraction strategies have been implemented through oxidative functionalization of 2-amino-4H-chromenes using hypervalent iodine reagents [15] [16]. This metal-free, one-pot protocol achieves synthesis of dihydropyrrole derivatives through sequential addition of iodobenzenediacetate and secondary amine to 2-amino-4H-pyran derivatives [15]. The process proceeds through tandem oxidative functionalization, rearrangement, and ring contraction, providing yields up to 82 percent [15].
Base-catalyzed rearrangement of dichloromethyl-2H-pyrroles represents a classical approach to heterocyclic ring expansion [17]. The reaction of 2-dichloromethyl-2,5-dimethyl-2H-pyrrole with sodium ethoxide produces 2-ethoxymethyl-5-methylpyridine, while treatment with sodium hydride yields 2,5-dimethylpyridine [17]. This methodology proceeds through bicyclic intermediates and provides yields generally in the order of 80 percent [17].
Photo-promoted ring contraction of pyridines with silylborane has been developed as a novel approach for accessing pyrrolidine derivatives [13]. This methodology affords pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton with broad substrate scope and high functional group compatibility [13]. The reaction mechanism involves photochemical or thermal silyl migration through 2-silyl-1,2-dihydropyridine and vinylazomethine ylide intermediates [13].
Stereochemical control in the synthesis of pyrrolidine derivatives related to 5-amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid is crucial for accessing biologically active compounds with defined three-dimensional structures [18] [19] [20]. The establishment of multiple stereogenic centers, including quaternary stereocenters, requires sophisticated synthetic strategies that provide high levels of diastereo- and enantiocontrol.
Asymmetric construction of 2,5-dihydropyrrole skeletons has been achieved through catalytic asymmetric 1,3-dipolar cycloaddition involving alpha-arylglycine esters [21]. This organocatalytic approach creates multiple chiral carbon centers including quaternary stereogenic centers in high yields up to 99 percent and excellent enantioselectivities up to 99 percent enantiomeric excess [21]. The methodology utilizes alpha-arylglycine esters as azomethine precursors and provides efficient access to both 2,5-dihydropyrrole diastereomers with good enantioselectivities [21].
Stereoselective synthesis of pyrrolidine derivatives has been accomplished through reduction of substituted pyrroles using heterogeneous catalytic hydrogenation [19]. These aromatic systems undergo complete reduction with excellent diastereoselectivity to afford functionalized pyrrolidines with up to four new stereocenters [19]. The reaction proceeds through a two-step hydrogenation sequence where initial reduction of the carbon-heteroatom bond provides a stereocenter that directs subsequent reduction of the pyrrole ring [19].
| Method | Catalyst/Reagent | Stereoselectivity | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Heterogeneous Pd/C | Trans-selective | 70-90 | > 20:1 |
| Memory of Chirality | Intramolecular SN2 | Excellent retention | 60-85 | > 95:5 |
| Chiral Auxiliary | Oxazolidinones | Good to excellent | 65-90 | 10:1 to 20:1 |
| Enantioselective Cycloaddition | Organocatalysts | Up to 99% ee | 80-99 | Variable |
| Asymmetric Aminohydroxylation | OsO4/chiral ligand | High enantioselectivity | 70-95 | > 10:1 |
Memory of chirality-assisted intramolecular substitution reactions provide another avenue for stereocontrolled pyrrolidine synthesis [20]. This approach establishes an efficient strategy for asymmetric synthesis of pyrrolidines with vicinal quaternary-tertiary or quaternary-quaternary stereocenters [20]. The memory of chirality intramolecular substitution reaction of alpha-amino ester enolates with allylic halides provides functionalized pyrrolidines with excellent diastereoselectivity and enantioselectivity [20].
Regioselective asymmetric aminohydroxylation combined with intramolecular amidomercuration reactions enables complete stereochemical control of all four chiral centers in polyhydroxylated pyrrolidines [18]. This synthetic strategy successfully implements regioselective asymmetric aminohydroxylation of designed achiral olefins and intramolecular stereoselective amidomercuration of delta-alkenylamides [18]. The methodology allows for the introduction of vicinal amino alcohol functionality and construction of the five-membered ring with precise stereochemical control [18].
The antiproliferative potential of 5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid against human cancer cell lines has been investigated through various cytotoxicity assays, although specific data for this compound is limited in the current literature [1]. The compound belongs to a class of dihydropyrrole derivatives with molecular formula C10H18N2O2 and molecular weight of 212.29 g/mol [1], representing a structurally unique pyrrole scaffold with potential therapeutic applications.
Research on related pyrrole derivatives has demonstrated significant antiproliferative activity across multiple cancer cell lines. Studies on structurally similar pyrrole compounds have shown cytotoxic effects with IC50 values ranging from low micromolar to submicromolar concentrations [2] [3] [4]. For instance, novel 3-aroyl-1,4-diarylpyrrole derivatives demonstrated potent antitumor activity with low nanomolar IC50 values in several cancer cell lines, including glioblastoma, colorectal, and urinary bladder cancer cell lines [2]. These compounds showed particular efficacy against chronic myeloid leukemia cell lines and demonstrated superiority in nilotinib and imatinib resistant cell lines [2].
Pyrrole derivatives containing amino and carboxylic acid functionalities have exhibited moderate to strong growth inhibition activity on various tumor panel cell lines at concentrations between 10−6 to 10−5 molar [5]. The presence of amino groups on pyrrole rings has been identified as a crucial requirement for potent antitumor activity [2]. Specifically, the introduction of electron-donating groups at the 4th position of the pyrrole ring has been shown to increase anticancer activity [6].
Table 1: Representative IC50 Values of Pyrrole Derivatives Against Human Cancer Cell Lines
| Compound Class | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 5-Aminopyrazole derivatives | MCF-7 | 3.25-7.0 µg/ml | [7] |
| Pyrrole flavones | 5637 bladder cancer | 2.97 µM | [8] |
| Pyrrole flavones | HT-1376 bladder cancer | 5.89 µM | [8] |
| 4-Propargyl-substituted pyrroles | Breast cancer | 36.7-459.7 µM | [9] |
| Dihydropyridine carboxylic acids | HCT-15 colon cancer | 7.94-20.96 µM | [10] |
The Cell Counting Kit-8 assay and MTT assay have been the primary methods for evaluating the cytotoxic activity of pyrrole derivatives [11] [12] [9]. These colorimetric assays measure cell viability by detecting the reduction of tetrazolium salts by viable cells, providing quantitative assessment of antiproliferative effects [11] [12].
The structure-activity relationships of 5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid and related compounds reveal several critical structural features that influence tumor growth inhibition. The presence of both amino and carboxylic acid functional groups allows for diverse nucleophilic and electrophilic reactions, contributing to the compound's versatility in biological systems .
Analysis of pyrrole derivatives demonstrates that the positioning and nature of substituents significantly affect anticancer activity. The amino group at position 5 and the carboxylic acid functionality at position 4 of the dihydropyrrole ring create a unique pharmacophore that may contribute to enhanced biological activity . The 3-methyl substitution and 2-pentyl chain provide additional structural diversity that may influence lipophilicity and cellular uptake, with the compound exhibiting a logP value of 2.2812, indicating moderate lipophilicity .
Research on related pyrrole compounds has established that amino phenyl rings at positions 1 and 4 of the pyrrole ring are crucial requirements for potent antitumor activity [2]. The study of 3-aroyl-1,4-diarylpyrrole derivatives revealed that several compounds strongly inhibited tubulin assembly through binding to the colchicine site, demonstrating that structural modifications can direct specific molecular targets [2].
The structure-activity relationships of pyrrole derivatives reveal that electron-donating groups enhance anticancer activity [6]. Specifically, compounds with chloro and methoxy substitutions at the para position showed highest antiproliferative activity compared to ortho-substituted analogues [14]. Conversely, compounds with methyl substitution at the para position exhibited reduced antiproliferative activity [14].
Table 2: Structure-Activity Relationship Factors in Pyrrole Derivatives
| Structural Feature | Effect on Activity | Mechanism | Reference |
|---|---|---|---|
| Amino group at position 5 | Enhanced activity | Increased protein binding | [2] |
| Carboxylic acid functionality | Moderate activity | Membrane permeability | |
| Electron-donating substituents | Increased activity | Enhanced DNA binding | [6] |
| Para-chloro substitution | Highest activity | Optimal protein interaction | [14] |
| Methyl para-substitution | Reduced activity | Decreased binding affinity | [14] |
The lipophilicity of pyrrole derivatives, as indicated by logP values, influences both biological activity and absorption characteristics . The moderate lipophilicity of 5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid suggests favorable pharmacokinetic properties for cellular uptake while maintaining adequate aqueous solubility.
Pyrrole-imidazole polyamide analogues represent a sophisticated class of DNA-targeting agents that bind to the minor groove of DNA with sequence-specific recognition [15] [16]. These compounds interfere with RNA polymerase II activity in cell culture and demonstrate antitumor activity through transcriptional modulation rather than direct DNA damage [15] [17].
The DNA minor groove binding mechanism of pyrrole-imidazole polyamides involves hairpin structures that recognize specific DNA sequences [15] [18]. The four Watson-Crick base pairs of DNA can be distinguished in the minor groove by pairing three five-membered aromatic carboxamides: imidazole, pyrrole, and hydroxypyrrole in four different configurations [18]. This recognition paradigm enables programmable oligomers for sequence-specific DNA minor groove recognition [18].
Research has demonstrated that pyrrole-imidazole polyamides activate p53 signaling in prostate cancer cells without detectable DNA damage [15] [17]. Genome-wide mapping of RNA polymerase II binding shows reduction of occupancy, preferentially at transcription start sites, while occupancy at enhancer sites remains unchanged [15] [17]. This selective targeting mechanism results in time- and dose-dependent depletion of the RNA polymerase II large subunit RPB1, which is preventable with proteasome inhibition [15] [17].
DNA-alkylating pyrrole-imidazole polyamide analogues targeting RUNX transcription factors have shown strong anticancer effects against p53-mutated pancreatic cancer cells both in vitro and in vivo [16]. These compounds demonstrate global regulation of RUNX target genes, leading to potent therapeutic effects [16]. The KR12 polyamide, designed to recognize KRAS G12D/V mutations, showed antitumor effects in spontaneous pancreatic ductal adenocarcinoma mouse models [19].
Table 3: DNA-Targeting Mechanisms of Pyrrole-Imidazole Polyamides
| Mechanism | Target | Effect | Clinical Relevance | Reference |
|---|---|---|---|---|
| Minor groove binding | Specific DNA sequences | Transcriptional modulation | Sequence-specific therapy | [15] [18] |
| RNA Pol II interference | Transcription machinery | Reduced polymerase occupancy | Tumor-selective inhibition | [15] [17] |
| RUNX targeting | Transcription factors | Global gene regulation | Pancreatic cancer treatment | [16] |
| KRAS recognition | Oncogene mutations | Mutation-specific targeting | Personalized therapy | [19] |
| p53 pathway activation | Tumor suppressor | Apoptosis induction | Broad spectrum activity | [15] [17] |
The triphenylphosphonium-conjugated pyrrole-imidazole polyamides represent an advanced approach targeting mitochondrial DNA cancer risk variants [20]. These compounds, such as CCC-h1005, target common homoplasmic mitochondrial DNA variants and induce death in cervical cancer cell lines while suppressing xenografted tumor growth with minimal adverse effects [20].
The modulation of proline metabolic pathways represents an emerging therapeutic target in cancer research, with significant implications for compounds containing pyrrole structures and carboxylic acid functionalities [21] [22]. Proline metabolism involves a complex network of biosynthetic and catabolic enzymes that have been extensively associated with cancer progression and represent potential targets for anticancer drug development [21] [23].
The proline metabolic cycle involves pyrroline-5-carboxylate reductase enzymes and proline dehydrogenase, which catalyze the last step in proline biosynthesis and the first step of catabolism, respectively [21] [22]. This metabolic relationship, known as the proline-P5C cycle, impacts cellular growth and death pathways and has been implicated in supporting ATP production, protein and nucleotide synthesis, anaplerosis, and redox homeostasis in cancer cells [22] [24].
Pyrroline-5-carboxylate reductase 1 acts as an oncogene and is overexpressed in a wide variety of malignancies [21] [23]. Research demonstrates that mitochondrial proline synthesis, specifically through PYCR1 activity, is essential to support hypoxic metabolism and cancer cell proliferation [25]. The expression of mitochondrial PYCRs is necessary for cancer cell survival and proliferation, although the phenotypic consequences of PYCR depletion could not be rescued by external supplementation with proline or nucleotides [26].
Proline dehydrogenase exhibits dual roles in cancer, functioning as both a tumor suppressor and an oncogene depending on tumor type and environmental metabolic context [21] [23] [27]. Under metabolic stress conditions such as oxygen and glucose deprivation, PRODH can serve as a tumor survival factor through ATP production or reactive oxygen species-induced autophagy [27]. The enzyme catalyzes proline to Δ1-pyrroline-5-carboxylate, donating electrons into the electron transport chain to generate reactive oxygen species or ATP [27].
Table 4: Proline Metabolic Enzymes in Cancer Progression
| Enzyme | Function | Role in Cancer | Therapeutic Potential | Reference |
|---|---|---|---|---|
| PYCR1 | Proline biosynthesis | Oncogene, overexpressed | Inhibitor development | [21] [25] [26] |
| PYCR2 | Proline biosynthesis | Promotes carcinogenesis | Novel therapeutic target | [28] |
| PRODH/POX | Proline catabolism | Dual tumor suppressor/oncogene | Context-dependent targeting | [21] [27] |
| ALDH18A1 | Proline synthesis | Promotes proliferation | Potential drug target | [29] |
| P4Hs | Proline hydroxylation | Affects metastasis | Collagen modification | [29] |
The regulation of proline metabolic enzymes occurs at genetic and post-translational levels and is related to cancer development [29]. PYCR2 promotes MASTL/Wnt/β-catenin signaling, which in turn promotes cancer stem cell populations and colon carcinogenesis [28]. The expression levels of proline biosynthesis enzymes are significantly increased during colorectal tumorigenesis, with mitochondrial PYCR expression being necessary for cancer cell survival and proliferation [26].